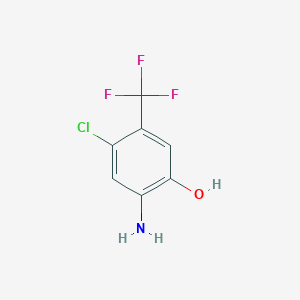

2-Amino-4-chloro-5-(trifluoromethyl)phenol

Description

Significance of Aminophenol Scaffolds in Modern Organic Synthesis

Aminophenol scaffolds are highly valued as versatile intermediates in the synthesis of a wide array of more complex molecules. mdpi.com Their bifunctional nature, possessing both an amine and a hydroxyl group on an aromatic ring, allows for a diverse range of chemical transformations. These functional groups can react independently or in concert to construct various heterocyclic systems.

For instance, o-aminophenols are well-known precursors for the synthesis of benzoxazoles, a class of heterocyclic compounds with significant medicinal applications. scilit.com The condensation of the amino and hydroxyl groups with various reagents can lead to the formation of this important structural motif. Furthermore, aminophenols are crucial in the production of dyes, photographic developers, and as precursors for pharmaceuticals, including widely used analgesics and antipyretics. nbinno.commdpi.com Their utility as starting materials in diversity-oriented synthesis allows for the creation of libraries of structurally diverse molecules, which is a key strategy in drug discovery. nih.govnih.gov

Table 1: Applications of Aminophenol Scaffolds

| Application Area | Examples of Synthesized Products |

|---|---|

| Pharmaceuticals | Analgesics (e.g., Paracetamol), Antipyretics, Anticancer agents, Antimicrobial compounds |

| Heterocyclic Chemistry | Benzoxazoles, Phenoxazines, Benzimidazoles |

| Dye Industry | Azo dyes, Sulfur dyes |

| Materials Science | Corrosion inhibitors, Photographic developers, Polymer monomers |

The Strategic Role of Trifluoromethyl and Halogen Substituents in Molecular Design

The introduction of trifluoromethyl (-CF3) and halogen (e.g., -Cl) groups onto a molecular scaffold is a deliberate strategy in modern medicinal chemistry to fine-tune the physicochemical and biological properties of a molecule. mdpi.com

The trifluoromethyl group is particularly influential due to its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability. mdpi.comnbinno.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation, which can increase the half-life of a drug. mdpi.com Its lipophilicity can enhance a molecule's ability to permeate cell membranes, a crucial factor for bioavailability. Furthermore, the steric and electronic properties of the -CF3 group can lead to enhanced binding affinity and selectivity for biological targets. mdpi.com

Halogen substituents , such as chlorine, also play a profound role. A chloro group can significantly alter the electronic distribution within an aromatic ring and can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to a biological receptor. irjmets.com The substitution of a hydrogen atom with chlorine can lead to dramatic improvements in potency and can favorably alter pharmacokinetic parameters like clearance and in vivo exposure. nih.govresearchgate.net

Table 2: Physicochemical Effects of Key Substituents

| Substituent | Hansch Pi (π) Value* | Electronic Effect | Key Impacts in Molecular Design |

|---|---|---|---|

| Trifluoromethyl (-CF3) | +0.88 | Strong Electron-Withdrawing | Increases lipophilicity, enhances metabolic stability, improves binding affinity. mdpi.com |

| Chloro (-Cl) | +0.71 | Electron-Withdrawing, Weakly Deactivating | Modulates electronic properties, participates in halogen bonding, can increase potency. |

*The Hansch Pi (π) value is a measure of the lipophilicity of a substituent.

Overview of Academic Research Endeavors Pertaining to 2-Amino-4-chloro-5-(trifluoromethyl)phenol and Architecturally Related Compounds

Academic research into this compound and structurally similar compounds focuses on their utility as specialized building blocks for creating novel, high-value molecules. The specific arrangement of the amino, hydroxyl, chloro, and trifluoromethyl groups on the phenol (B47542) ring makes this compound a bespoke precursor for targets where precise control over electronic properties, lipophilicity, and metabolic stability is desired.

A primary area of investigation for substituted aminophenols is in the synthesis of phenoxazines . Phenoxazines are a class of tricyclic heterocyclic compounds that form the core structure of various dyes and are explored for a wide range of biological activities, including antiproliferative, antiviral, and antimicrobial effects. orientjchem.orgnih.gov The synthesis of a phenoxazine (B87303) derivative often involves the condensation reaction between a substituted o-aminophenol and another suitable reactant, such as a substituted quinone or a related compound. nih.gov

In this context, this compound serves as a valuable starting material. The chloro and trifluoromethyl substituents are carried into the final phenoxazine structure, thereby imparting their beneficial properties. Research in this area aims to synthesize new phenoxazine derivatives and screen them for potential therapeutic applications. For example, the reaction of a substituted aminophenol with compounds like 2,3-dichloro-1,4-naphthoquinone is a known route to produce benzo[a]phenoxazine derivatives, which have been investigated for their cytotoxic and antimalarial properties. orientjchem.orgnih.gov The specific substituents on the aminophenol precursor are crucial for tuning the activity of the final product.

While direct and extensive literature on this compound itself is specialized, the principles of its application are well-established through research on analogous compounds. The academic interest lies in using this and related fluorinated aminophenols to systematically modify target structures and study the resulting impact on their chemical and biological functions, contributing to the broader fields of medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDPMERAGIMFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Preparations

Elucidation of Established Synthetic Routes for 2-Amino-4-chloro-5-(trifluoromethyl)phenol

Established synthetic routes to this compound are typically multi-step processes that rely on careful strategic planning to ensure the correct placement of each functional group. The synthesis often begins with a simpler, commercially available trifluoromethyl-substituted benzene (B151609) derivative.

The most logical and established synthetic strategy for this compound involves a sequence of electrophilic aromatic substitution reactions, followed by a final reduction step. The strategic design of this multi-step process is critical and is dictated by the directing effects of the substituents. A common pathway involves:

Chlorination: The synthesis often commences with a precursor like 3-(trifluoromethyl)phenol. The first step is the regioselective chlorination of this starting material.

Nitration: The resulting 4-chloro-3-(trifluoromethyl)phenol (B1677636) is then subjected to nitration. The strong ortho-, para-directing effect of the hydroxyl group, combined with the meta-directing effect of the trifluoromethyl group, selectively directs the incoming nitro group to the desired position (ortho to the hydroxyl group).

Reduction: The final step is the reduction of the nitro group on the 4-chloro-5-(trifluoromethyl)-2-nitrophenol intermediate to yield the target this compound.

This strategic ordering of reactions is paramount. For instance, attempting to nitrate (B79036) prior to chlorination could lead to a different isomer. An alternative approach, analogous to the synthesis of the related compound 2-amino-4-chloro-5-nitrophenol (B145731), involves protecting the aminophenol functionality by forming a benzoxazolinone intermediate, followed by nitration and subsequent hydrolysis. chemicalbook.com

A primary precursor is 1-chloro-2-trifluoromethylbenzene , which can be nitrated to form 1-chloro-4-nitro-2-trifluoromethylbenzene. google.com This intermediate can then be further functionalized. Another crucial building block is 4-chloro-3-(trifluoromethyl)aniline , which can be synthesized via the reduction of its corresponding nitro compound. google.comgoogle.com These aniline (B41778) derivatives are valuable intermediates for a variety of chemical products, including pharmaceuticals. google.com The table below outlines key precursors and their roles in the synthesis.

| Precursor Compound | CAS Number | Role in Synthesis | Typical Follow-up Reaction |

|---|---|---|---|

| 3-(Trifluoromethyl)phenol | 98-17-9 | Initial scaffold providing the -OH and -CF3 groups. | Electrophilic Chlorination |

| 4-Chloro-3-(trifluoromethyl)aniline | 393-35-1 | Key intermediate for building the substituted aniline core. | Diazotization followed by hydrolysis to introduce the -OH group. |

| 1-Chloro-2-trifluoromethylbenzene | 88-16-4 | Starting material for creating the chlorinated and trifluoromethylated ring. | Nitration |

| 4-Chloro-5-(trifluoromethyl)-2-nitrophenol | N/A | The immediate precursor to the final product. | Reduction of the nitro group. |

Development and Optimization of Novel Methodologies and Reaction Conditions

Research into the synthesis of complex aminophenols continues to focus on improving efficiency, selectivity, and environmental safety. This involves optimizing existing reaction conditions and exploring novel catalytic systems and reaction pathways.

Achieving site-selective chlorination is a significant challenge in the synthesis of polysubstituted phenols due to the strong activating nature of the hydroxyl and amino groups, which can lead to multiple chlorination products. For instance, the direct chlorination of o-aminobenzotrifluoride is known to produce a mixture of mono- and di-chlorinated products, demonstrating the difficulty in controlling regioselectivity.

Therefore, the most effective strategies involve chlorinating a precursor at a stage where the directing groups favor the desired substitution pattern. In the synthesis of this compound, chlorination is best performed on 3-(trifluoromethyl)phenol. The hydroxyl group is a powerful ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. This combination strongly favors the introduction of chlorine at the C4 position, which is para to the hydroxyl group and meta to the trifluoromethyl group. Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in an appropriate inert solvent. google.com

The introduction of the amino group is almost universally achieved through the reduction of a nitro group precursor, specifically 4-chloro-5-(trifluoromethyl)-2-nitrophenol. This transformation is a cornerstone of industrial organic synthesis, and numerous methodologies have been developed and optimized for this purpose. chemicalbook.com

Catalytic hydrogenation is a widely used, clean, and efficient method. This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. prepchem.com Alternative methods often employ chemical reducing agents. For example, hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst system like ferric chloride and activated carbon provides an effective alternative to catalytic hydrogenation, avoiding the need for high-pressure equipment. google.comgoogle.com The choice of methodology often depends on factors such as scale, available equipment, and cost.

| Method | Reagents & Catalyst | Typical Conditions | Advantages | References |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C) | Ethanol (B145695) solvent, elevated pressure (e.g., 50 psig) | High yield, clean reaction with water as the only byproduct. | google.comprepchem.com |

| Hydrazine Reduction | Hydrazine hydrate (N₂H₄·H₂O), FeCl₃·6H₂O, Activated Carbon | Aqueous or alcoholic solvent, elevated temperature (e.g., 95-100°C) | Avoids high-pressure H₂, catalyst can be recycled. | google.comgoogle.com |

| Metal/Acid Reduction | Iron (Fe) powder, Acetic Acid or HCl | Refluxing acetic acid | Inexpensive reagents, robust and reliable. | google.com |

While electrophilic substitution is the primary route for this synthesis, nucleophilic aromatic substitution (SₙAr) presents an alternative pathway for constructing highly substituted aromatic rings. SₙAr reactions are facilitated by the presence of strong electron-withdrawing groups, such as nitro (-NO₂) and trifluoromethyl (-CF₃), which stabilize the negatively charged intermediate (Meisenheimer complex).

A plausible, though less direct, SₙAr strategy for a related structure could involve a precursor like 2,4-dichloro-5-(trifluoromethyl)nitrobenzene. In such a molecule, the chlorine atom at the C4 position is activated towards nucleophilic attack by both the ortho-nitro group and the para-trifluoromethyl group. Reaction with an alkali metal hydroxide, such as sodium hydroxide, in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO), could selectively displace the C4 chlorine to install the hydroxyl group. google.com This approach is well-documented for the synthesis of 5-chloro-2-nitrophenol (B185284) from 2,4-dichloronitrobenzene. google.com The subsequent reduction of the nitro group would then yield the corresponding aminophenol. This pathway highlights the versatility of SₙAr reactions in the synthesis of electron-deficient aromatic compounds.

Catalytic Systems and Their Influence on Synthetic Efficiency and Selectivity

The preparation of aminophenols, particularly substituted variants, is frequently achieved through the catalytic hydrogenation of the corresponding nitrophenols. chemcess.comsemanticscholar.org This transformation is a cornerstone of industrial organic synthesis, valued for being an environmentally cleaner method compared to older techniques like iron-acid reduction, which generates significant waste. semanticscholar.orgarxiv.org The choice of catalyst, support material, and reaction conditions profoundly impacts the reaction's yield, rate, and selectivity.

Catalytic hydrogenation involves reacting a nitro-aromatic precursor with hydrogen gas in the presence of a metal catalyst. chemcess.com Noble metals, particularly platinum (Pt) and palladium (Pd) supported on activated carbon (Pt/C, Pd/C), are widely recognized for their high activity and efficiency in reducing nitro groups. acs.orggoogle.com For instance, the hydrogenation of 4-chloro-2-nitrophenol (B165678) to 4-chloro-2-aminophenol has been effectively carried out using a 1% Pt/C catalyst, which demonstrates high selectivity under moderate pressures and temperatures. researchgate.net

The selectivity of the catalytic system is paramount, especially when dealing with halogenated compounds. A significant challenge is preventing hydrodehalogenation, an undesirable side reaction where the halogen atom is replaced by hydrogen. The choice of catalyst can influence the extent of this side reaction. researchgate.net For example, while Pd/C is a highly active catalyst, it can sometimes promote dehalogenation at higher temperatures. researchgate.net The addition of promoters or modifying the catalyst support can mitigate these unwanted reactions. Furthermore, the use of vanadium compounds as additives in catalytic hydrogenations has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products and faster reaction rates. google.com

The efficiency of these catalytic systems is also dependent on various process parameters, including temperature, hydrogen pressure, solvent polarity, and catalyst loading. semanticscholar.orgacs.org Optimization of these factors is crucial for achieving complete conversion of the nitro compound with maximum selectivity for the desired aminophenol. semanticscholar.org For example, studies on p-nitrophenol hydrogenation have shown that the initial rate increases with solvent polarity. acs.org

Table 1: Comparison of Catalytic Systems for Nitroarene Reduction

| Catalyst System | Support | Typical Substrate | Key Advantages | Potential Issues | Reference |

|---|---|---|---|---|---|

| Platinum (Pt) | Carbon (C) | Nitrobenzene, Halogenated Nitrophenols | High activity and selectivity, good for preventing dehalogenation. | Higher cost compared to non-noble metals. | semanticscholar.orgresearchgate.net |

| Palladium (Pd) | Carbon (C), Alumina (γ-Al₂O₃) | Nitroarenes, Nitrophenols | Very high activity, widely used. | Can promote dehalogenation, especially at elevated temperatures. | researchgate.net |

| Raney Nickel (Ra-Ni) | - | 4-Nitrophenol | Cost-effective, high activity. | Requires careful handling (pyrophoric), potential for lower selectivity. | wikipedia.org |

| Pt with Vanadium Promoter | Carbon (C) | Aromatic Nitro Compounds | Prevents hydroxylamine accumulation, improves product purity and reaction rate. | Added complexity of a multi-component catalyst system. | google.com |

Strategic Approaches for Trifluoromethyl Group Incorporation in Aromatic Systems

The trifluoromethyl (-CF₃) group is a crucial substituent in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals, as it can enhance properties like metabolic stability and lipophilicity. chemrxiv.orgmdpi.com Consequently, numerous methods have been developed for its direct incorporation into aromatic systems.

Direct C-H trifluoromethylation is an ideal strategy for introducing the -CF₃ group, avoiding the need for pre-functionalized substrates. chemrxiv.org One prominent approach involves radical C-H trifluoromethylation. chemrxiv.orgprinceton.edu This can be achieved using various trifluoromethyl radical precursors, such as trifluoroiodomethane (CF₃I) or triflyl chloride, often initiated by photoredox catalysis under visible light. princeton.educhemistryviews.org This method is advantageous for its mild reaction conditions and tolerance of various functional groups. princeton.edu

Controlling the regioselectivity—the specific position on the aromatic ring where the -CF₃ group attaches—is a significant challenge due to the high reactivity of the CF₃ radical. chemrxiv.org Innovative strategies have been developed to address this, such as using cyclodextrins as additives. The aromatic substrate is encapsulated within the cyclodextrin (B1172386) cavity, sterically shielding certain positions and directing the trifluoromethylation to specific, exposed C-H bonds with high selectivity. chemrxiv.orgnih.govelsevierpure.com

Another major pathway is transition-metal-catalyzed cross-coupling, which typically involves reacting an aryl halide or boronic acid with a trifluoromethylating agent. mdpi.comprinceton.edu While not a direct C-H functionalization, these methods offer excellent control over regioselectivity. The development of electrophilic (e.g., Togni's or Umemoto's reagents) and nucleophilic (e.g., Ruppert-Prakash reagent, TMSCF₃) trifluoromethylating agents has greatly expanded the toolbox for chemists. cas.cnnih.govmdpi.com For instance, silver-mediated oxidative trifluoromethylation allows for the direct conversion of phenols using a nucleophilic CF₃ source like TMSCF₃. mdpi.com

The electronic properties of existing substituents on the aromatic ring also play a key role in directing the position of electrophilic substitution. The trifluoromethyl group itself is strongly electron-withdrawing and acts as a meta-director for subsequent electrophilic aromatic substitution reactions. libretexts.org

Table 2: Key Strategies for Aromatic Trifluoromethylation

| Strategy | Typical Reagents | Mechanism | Advantages | Challenges | Reference |

|---|---|---|---|---|---|

| Radical C-H Trifluoromethylation | CF₃I, NaO₂SCF₃, Triflyl Chloride | Radical | Direct functionalization of C-H bonds, mild conditions (photoredox). | Poor regioselectivity without directing groups or additives. | chemrxiv.orgprinceton.edu |

| Metal-Catalyzed Cross-Coupling | Aryl Halides/Boronic Acids + CF₃ source | Transition-Metal Catalysis (e.g., Cu, Pd) | High regioselectivity. | Requires pre-functionalized substrates. | mdpi.comprinceton.edu |

| Electrophilic Trifluoromethylation | Togni's Reagents, Umemoto's Reagents | Electrophilic | Applicable to electron-rich aromatics. | Reagents can be expensive; competition with other reactive sites. | nih.gov |

| Nucleophilic Trifluoromethylation | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Effective for carbonyls and imines; can be used for phenols via oxidative methods. | Requires a suitable electrophilic site or oxidative conditions. | mdpi.commdpi.com |

Synthetic Utility and Adaptability of Related Halogenated and Trifluoromethylated Aminophenol Derivatives

Halogenated and trifluoromethylated aminophenols are highly valuable intermediates in organic synthesis. google.com Their utility stems from the presence of three distinct reactive sites: the aromatic amino group, the phenolic hydroxyl group, and the substituted benzene ring. This trifunctionality allows for a wide range of selective chemical transformations.

The amino (-NH₂) and hydroxyl (-OH) groups can undergo various reactions, including acylation, alkylation, and diazotization. chemcess.com The relative reactivity of these two groups can often be controlled by adjusting the reaction conditions. For example, in neutral or basic media, the amino group is generally more nucleophilic, whereas under strongly basic conditions, deprotonation of the hydroxyl group forms a highly nucleophilic phenoxide. researchgate.net This chemoselectivity is crucial in multi-step syntheses. A classic example is the synthesis of paracetamol, where the amino group of 4-aminophenol (B1666318) is selectively acylated using acetic anhydride (B1165640). wikipedia.org

The presence of halogen and trifluoromethyl substituents significantly influences the molecule's properties and reactivity. Fluorine-containing substituents are known to increase lipophilicity and membrane permeability, which are desirable traits for biologically active molecules. google.com This makes these aminophenol derivatives attractive starting materials for the synthesis of active ingredients in pharmaceuticals and agrochemicals. google.com

Furthermore, the halogen atom (e.g., chlorine) on the aromatic ring serves as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions. mdpi.com This allows for the construction of more complex molecular architectures. The combination of the directing effects of the amino, hydroxyl, and trifluoromethyl groups, along with the potential for cross-coupling at the halogenated site, provides a versatile platform for the synthesis of a diverse array of complex, multi-substituted aromatic compounds.

Table 3: Synthetic Transformations of Substituted Aminophenol Derivatives

| Functional Group | Reaction Type | Product Type | Significance | Reference |

|---|---|---|---|---|

| Amino (-NH₂) | Acylation | N-Acyl Aminophenols (Amides) | Key step in synthesizing compounds like Paracetamol. | chemcess.comwikipedia.org |

| Amino (-NH₂) | Diazotization | Diazonium Salts | Versatile intermediates for introducing various substituents (e.g., -OH, -CN, halogens). | chemcess.com |

| Hydroxyl (-OH) | Alkylation/Etherification | Phenolic Ethers | Modification of solubility and biological activity. | chemcess.com |

| Aromatic Ring (Halogen) | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Biaryls, Arylamines | Builds molecular complexity by forming new C-C or C-N bonds. | mdpi.com |

| Entire Molecule | Cyclization Reactions | Heterocyclic Compounds (e.g., Benzoxazoles) | Access to important heterocyclic scaffolds. | chemcess.com |

Chemical Reactivity and Mechanistic Investigations

Fundamental Chemical Transformations of 2-Amino-4-chloro-5-(trifluoromethyl)phenol

The presence of both an amino and a hydroxyl group offers distinct reaction possibilities at these nucleophilic centers, while the substituted aromatic ring can undergo electrophilic or, under specific conditions, nucleophilic substitution.

The amino group (-NH2) imparts basic and nucleophilic character to the molecule. Aromatic amines are generally weaker bases than aliphatic amines because the nitrogen's lone pair of electrons is delocalized into the aromatic π-system. noaa.gov This basicity is further diminished in this compound due to the strong electron-withdrawing inductive effects of the adjacent chloro and trifluoromethyl substituents.

Typical reactions involving the aromatic amino functionality include:

Acylation: The amino group can react with acylating agents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding amide. libretexts.orggoogle.com This transformation is often used as a protective strategy to moderate the high reactivity of the amino group during electrophilic aromatic substitution, preventing polysubstitution and other side reactions. libretexts.org The resulting N-acetyl group is less activating than the amino group but still directs incoming electrophiles to the ortho and para positions.

Diazotization: Aromatic primary amines react with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form diazonium salts. noaa.gov These salts are highly versatile synthetic intermediates, capable of undergoing a wide range of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a variety of functional groups in place of the original amino group.

Alkylation and Arylation: The nitrogen atom can act as a nucleophile to attack alkyl or aryl halides, although over-alkylation can be a challenge. These reactions lead to the formation of secondary or tertiary amines. slideshare.net

Table 1: Representative Reactions of the Aromatic Amino Group

| Reaction Type | Reagents | Product Type | Notes |

| Acylation | Acetic Anhydride, Pyridine | N-Aryl Amide | Moderates reactivity, protects the amino group. libretexts.org |

| Diazotization | NaNO₂, HCl (0-5 °C) | Aryl Diazonium Salt | Versatile intermediate for further substitutions. noaa.gov |

| Sulfonylation | Benzenesulfonyl Chloride | N-Aryl Sulfonamide | Forms a stable sulfonamide derivative. slideshare.net |

The phenolic hydroxyl group (-OH) is acidic and can be deprotonated by a base to form a more nucleophilic phenoxide ion. The acidity of this group in the target molecule is enhanced by the electron-withdrawing chloro and trifluoromethyl substituents. The hydroxyl group is also a strongly activating, ortho-, para-director for electrophilic aromatic substitution. libretexts.orgmlsu.ac.in

Key transformations involving the hydroxyl group are:

O-Alkylation (Williamson Ether Synthesis): The corresponding phenoxide, formed by treatment with a base like sodium hydroxide, can react with alkyl halides to form ethers.

O-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields phenyl esters.

Conversion to Anilines: Under certain conditions, phenolic hydroxyl groups can be converted into amino groups, for instance, through processes like the Smiles rearrangement, which is favored by electron-withdrawing groups on the phenol (B47542). researchgate.netescholarship.org

The chloro (-Cl) and trifluoromethyl (-CF3) groups are key in defining the molecule's electronic landscape and, consequently, its reactivity. Both are electron-withdrawing groups (EWGs).

Trifluoromethyl Group (-CF3): This is a very powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). nih.gov It does not have a significant resonance effect. Its presence deactivates the aromatic ring toward electrophilic attack, making reactions like nitration or Friedel-Crafts more difficult. nih.govlibretexts.org Conversely, it strongly activates the ring for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate. openstax.orglibretexts.orgchemistrysteps.com

The combined effect of -Cl and -CF3 makes the aromatic ring of this compound significantly electron-deficient. This deactivation is somewhat counteracted by the strong electron-donating and activating effects of the -NH2 and -OH groups. libretexts.orgrsc.org

Table 2: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |

| -NH₂ | -I (Weakly Withdrawing) | +R (Strongly Donating) | Strongly Activating | Ortho, Para |

| -OH | -I (Withdrawing) | +R (Strongly Donating) | Strongly Activating | Ortho, Para |

| -Cl | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

| -CF₃ | -I (Strongly Withdrawing) | None | Strongly Deactivating | Meta |

Elucidation of Reaction Pathways and Intermediate Formation

Understanding the reaction pathways requires considering the stability of the intermediates formed.

For electrophilic aromatic substitution , the reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex. msu.edubyjus.com The electrophile attacks a carbon atom of the ring, temporarily disrupting the aromaticity. The stability of this intermediate determines the position of the attack. The strongly electron-donating -OH and -NH2 groups effectively stabilize the positive charge of the arenium ion when the attack is at the ortho or para positions relative to them. libretexts.orgfiveable.me Conversely, the electron-withdrawing -CF3 group would destabilize this cation, directing incoming electrophiles away from its adjacent positions. minia.edu.eg The final regiochemical outcome is a complex result of the directing effects of all four substituents.

For nucleophilic aromatic substitution (SNAr) , the reaction pathway involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. openstax.orglibretexts.org This mechanism is favored by the presence of strong electron-withdrawing groups (like -NO2, -CN, or -CF3) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgtotal-synthesis.com In this compound, the chloro group could potentially act as a leaving group. The presence of the trifluoromethyl group in the meta position relative to the chlorine provides some stabilization for a negative charge on the ring, but an ortho or para relationship would be much more activating. openstax.orglibretexts.org The reaction would require a strong nucleophile and potentially harsh conditions.

Investigations into Nucleophilic and Electrophilic Reactivity Patterns

Electrophilic Reactivity: The molecule's aromatic ring serves as the nucleophile in electrophilic aromatic substitution. The powerful activating effects of the hydroxyl and amino groups dominate, making the ring susceptible to electrophilic attack despite the presence of two deactivating groups. libretexts.orglibretexts.org These activating groups are ortho, para-directors. Considering the substitution pattern, the most likely position for electrophilic attack would be C-6, which is ortho to the amino group and para to the hydroxyl group, and is sterically accessible. However, the strong deactivation from the adjacent -CF3 group would hinder this. Attack at C-3 is also possible, being ortho to the hydroxyl group, but is sterically hindered and flanked by two EWGs. Therefore, electrophilic substitution reactions would likely require carefully controlled conditions to achieve selectivity. mlsu.ac.in

Nucleophilic Reactivity: The molecule possesses two primary nucleophilic centers: the lone pair of electrons on the amino nitrogen and the lone pairs on the phenolic oxygen (especially after deprotonation). These sites are responsible for the acylation, alkylation, and etherification reactions mentioned previously. slideshare.net Furthermore, the electron-deficient nature of the aromatic ring, enhanced by the -Cl and -CF3 groups, makes it an electrophilic target for strong nucleophiles in SNAr reactions. openstax.orgchemistrysteps.com Thus, the molecule exhibits dual reactivity, acting as a nucleophile at its heteroatoms and as an electrophile (at the aromatic ring) under different reaction conditions.

Compound Index

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations for Advanced Molecular Structure Elucidation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the electronic distribution within a molecule. These methods allow for the prediction of molecular properties with a high degree of accuracy, complementing and sometimes preceding experimental verification.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is particularly effective for determining the optimized, or ground state, geometry. sciforum.net By employing functionals such as Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional (B3LYP), researchers can model the molecule's structure with considerable precision. nih.govresearchgate.netsemanticscholar.org Calculations performed with a suitable basis set, such as 6-311G(d,p) or 6-311++G(d,p), can accurately predict bond lengths, bond angles, and torsion angles. acs.orgnih.govnih.gov For substituted phenols, DFT has been shown to reproduce experimental structures well, providing a reliable theoretical model for the molecule's conformation. acs.org The optimized geometry calculations confirm that the ground state structure is at a true minimum on the potential energy surface, which is verified by ensuring the absence of imaginary frequencies in vibrational analysis. nih.gov

Table 1: Representative Calculated Geometrical Parameters using DFT

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-C (aromatic) | Carbon-carbon bond length within the phenol (B47542) ring | 1.38 - 1.41 Å |

| C-O | Carbon-oxygen bond length of the hydroxyl group | ~1.36 Å |

| C-N | Carbon-nitrogen bond length of the amino group | ~1.40 Å |

| C-Cl | Carbon-chlorine bond length | ~1.74 Å |

| C-CF3 | Bond length between the ring and the trifluoromethyl group | ~1.50 Å |

| C-C-C (aromatic) | Angle within the aromatic ring | 118 - 122° |

Note: The values presented are typical and based on DFT calculations of structurally similar substituted phenol compounds.

For even greater accuracy, particularly in describing electron correlation effects, ab initio methods such as Restricted Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) are employed. researchgate.netnih.gov The RHF method provides a good starting point but does not fully account for electron correlation. MP2, a post-Hartree-Fock method, improves upon this by adding electron correlation effects, leading to more accurate energy and geometry predictions. These methods are computationally more demanding than DFT but are valuable for benchmarking results and for systems where DFT might be less reliable. nih.gov Studies on related chloro-substituted aromatic compounds have utilized RHF and other ab initio calculations to determine energies, optimized geometries, and vibrational frequencies. researchgate.netnih.gov

The choice of basis set is a critical factor that influences the accuracy and computational cost of quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals. Simple basis sets like 6-31G(d) are computationally efficient, while more extensive sets like 6-311++G(d,p) offer higher accuracy by including more functions to describe the electron distribution. nih.govresearchgate.net

Split-valence basis sets (e.g., 6-31G) use multiple functions for valence electrons, providing flexibility.

Polarization functions (indicated by d or p) allow orbitals to change shape, which is crucial for describing chemical bonds accurately. nih.gov

Diffuse functions (indicated by + or ++) are important for describing systems with lone pairs or anions, where electrons are held more loosely. acs.org

Comparative studies on similar aromatic compounds show that while a larger basis set generally yields results closer to experimental values, a balance must be struck with computational feasibility. researchgate.net For molecules like 2-Amino-4-chloro-5-(trifluoromethyl)phenol, a basis set such as 6-311G+(d,p) is often sufficient to achieve a good correlation between theoretical and experimental data for both structural and electronic properties. nih.gov

Table 2: Comparison of Common Basis Sets in Quantum Calculations

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d,p) | Double-zeta split-valence with polarization functions on heavy atoms and hydrogens. | Standard for geometry optimizations and frequency calculations. nih.gov |

| 6-311G(d,p) | Triple-zeta split-valence with polarization functions. | Higher accuracy for geometry and energy calculations. nih.gov |

| 6-311++G(d,p) | Triple-zeta split-valence with polarization and diffuse functions on all atoms. | Used for systems where electron density is diffuse, such as anions or excited states. acs.org |

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity, stability, and spectroscopic properties. Analyses of molecular orbitals provide a quantitative framework for these characteristics.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.orglibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. malayajournal.org

Table 3: Typical FMO Parameters from DFT Calculations on Analogous Aromatic Compounds

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~4.0 eV |

Note: Values are representative and depend on the specific molecule, DFT functional, and basis set used. malayajournal.org

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized electron-pair bonding units (Lewis structures) and delocalization corrections. nih.gov This method is used to investigate hyperconjugative interactions, which are stabilizing effects arising from the interaction of electrons in a filled (donor) orbital with an adjacent empty (acceptor) orbital. researchgate.net

For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs on the oxygen, nitrogen, and chlorine atoms into antibonding orbitals of the phenyl ring (e.g., n → π* interactions). It also describes the delocalization within the π-system of the ring (π → π* interactions). The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, with higher E(2) values indicating stronger interactions and greater molecular stability. nih.gov This analysis reveals the extent of charge delocalization and provides insight into the nature of intramolecular bonding. researchgate.net

Table 4: Common NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) |

|---|---|---|---|

| LP (O) | π(C-C) | Lone pair delocalization from hydroxyl group | 15 - 25 |

| LP (N) | π(C-C) | Lone pair delocalization from amino group | 30 - 50 |

| π (C=C) | π(C=C) | Intra-ring π-electron delocalization | 18 - 22 |

| LP (Cl) | σ(C-C) | Lone pair delocalization from chlorine | ~1 - 3 |

Note: LP denotes a lone pair orbital. E(2) values are representative for substituted aromatic systems and indicate the magnitude of stabilization.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

A Molecular Electrostatic Potential (MEP) surface analysis would be performed to identify the reactive sites of this compound. The MEP map illustrates the charge distribution on the molecule's surface, where different colors represent varying electrostatic potentials.

Electrophilic Attack: Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. For this molecule, these sites would likely be concentrated around the oxygen atom of the hydroxyl group and potentially the nitrogen atom of the amino group due to their high electronegativity and lone pairs of electrons.

Nucleophilic Attack: Regions with positive potential (colored blue) are electron-deficient and indicate sites prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydrogens of the amino and hydroxyl groups.

This analysis is crucial for predicting the molecule's interaction with other chemical species and understanding its reactivity in various chemical reactions.

Prediction and Correlation of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure and understand its vibrational and electronic nature.

Theoretical Vibrational Frequencies (FT-IR, FT-Raman) and Potential Energy Distribution (PED)Theoretical calculations, typically using DFT methods, would predict the vibrational frequencies corresponding to the modes of motion of the atoms in this compound. These calculated frequencies are then correlated with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra.

A Potential Energy Distribution (PED) analysis would be used to provide a detailed assignment of each vibrational mode, indicating the contribution of different functional groups to each specific vibration (e.g., O-H stretch, N-H bend, C-Cl stretch, C-F stretch). This allows for a precise understanding of the molecule's vibrational characteristics.

Thermochemical and Conformational Stability Studies

Computational studies would be employed to analyze the conformational landscape of this compound. By rotating the amino (-NH₂) and hydroxyl (-OH) groups, different conformers can be identified. The calculations would determine the relative energies of these conformers to identify the most stable (lowest energy) structure. Thermochemical properties such as enthalpy of formation, entropy, and heat capacity would also be calculated to provide a comprehensive understanding of the molecule's thermodynamic stability.

Investigation of Nonlinear Optical (NLO) Properties

The Nonlinear Optical (NLO) properties of the molecule would be investigated through quantum chemical calculations. These computations determine key NLO parameters such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value for the first-order hyperpolarizability suggests that the material may have significant NLO activity, which is a desirable characteristic for applications in optoelectronics and photonics. The analysis would explore how the intramolecular charge transfer between electron-donating groups (amino, hydroxyl) and electron-withdrawing groups (trifluoromethyl, chloro) contributes to the NLO response.

Computational Mechanistic Studies of Reactions Involving this compound and Analogues

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms of substituted phenols. While specific computational mechanistic studies on this compound are not extensively documented in publicly available literature, research on close analogues, particularly chlorinated trifluoromethylphenols, provides significant insights into the potential reactivity and transformation pathways of this compound class.

One of the most relevant areas of study involves the spontaneous aqueous defluorination of trifluoromethylphenols (TFMPs), which are recognized as environmental transformation products of various pharmaceuticals and agrochemicals. rsc.orgrsc.org Computational studies have been instrumental in understanding the mechanisms driving the degradation of these persistent compounds.

Detailed Research Findings on Analogues

Research combining high-resolution mass spectrometry with DFT calculations has investigated the hydrolysis and defluorination mechanisms of several TFMPs, including 2-chloro-4-(trifluoromethyl)phenol (B1586134) (2-Cl-4-TFMP), a close structural analogue of the target compound. rsc.orgrsc.org These studies reveal that the degradation pathway is highly dependent on the molecular structure and pH of the environment. rsc.org

The key findings from these computational investigations are:

Proposed Defluorination Mechanism: DFT calculations suggest that the critical defluorination step for TFMPs like 2-Cl-4-TFMP proceeds via an E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.org This process is initiated by the deprotonation of the phenolic hydroxyl group, which is a crucial step for the subsequent hydrolysis reaction to occur. rsc.orgrsc.org The reaction is further driven by a β-elimination process. rsc.orgrsc.org

Identification of Intermediates: The combined experimental and computational approach successfully identified key intermediates in the reaction pathway. For instance, in the hydrolysis of 4-TFMP, a benzoyl fluoride (B91410) intermediate was identified. rsc.orgrsc.org Dimer-like transformation products were also observed for both 4-TFMP and 2-Cl-4-TFMP. rsc.orgrsc.org

Substituent Effects: Both experimental results and computational models demonstrate that reactivity is significantly influenced by the substituents on the phenol ring. rsc.orgrsc.org For example, 3-TFMP was found to be highly resistant to hydrolysis under conditions where other isomers like 2-TFMP, 4-TFMP, and 2-Cl-4-TFMP showed degradation. rsc.org This highlights the critical role that the positions of the trifluoromethyl and other functional groups play in the molecule's stability and reactivity.

The presence of an amino group, as in this compound, is also known to influence electronic properties and reactivity. Time-dependent density functional theory (TDDFT) studies on aminophenols have shown that amino substitution can lower the energy of the πσ* state, which is involved in the dissociation of the hydroxyl group's hydrogen atom, thereby enhancing certain photochemical reactions. researchgate.net This suggests that the amino group in the target compound would likely modulate its degradation pathways compared to analogues lacking this functional group.

The table below summarizes the key aspects of the computational studies on the defluorination of trifluoromethylphenol analogues.

| Compound Studied | Computational Method | Key Mechanistic Finding | Identified Intermediates/Products | Reference |

|---|---|---|---|---|

| 2-chloro-4-(trifluoromethyl)phenol (2-Cl-4-TFMP) | Density Functional Theory (DFT) | Defluorination proceeds via an E1cb mechanism, driven by β-elimination. | Dimer-like transformation products; corresponding hydroxybenzoic acids. | rsc.orgrsc.org |

| 4-(trifluoromethyl)phenol (4-TFMP) | Density Functional Theory (DFT) | Deprotonation is critical for hydrolysis to proceed. | Benzoyl fluoride intermediate; hydroxybenzoic acids. | rsc.orgrsc.org |

| Aminophenols (general) | Time-Dependent DFT (TDDFT) | Amino substitution enhances excited state hydrogen transfer by lowering the πσ* state. | Not applicable (mechanistic study). | researchgate.net |

These computational studies provide a foundational understanding of the reaction mechanisms applicable to this compound. The insights into the E1cb defluorination mechanism, the importance of deprotonation, and the electronic effects of both the trifluoromethyl and amino substituents are crucial for predicting the environmental fate and potential transformation pathways of this compound.

Advanced Spectroscopic Characterization Research Methodologies for 2 Amino 4 Chloro 5 Trifluoromethyl Phenol

The structural and electronic properties of 2-Amino-4-chloro-5-(trifluoromethyl)phenol are elucidated through a variety of advanced spectroscopic techniques. These methods provide a detailed understanding of the molecule's functional groups, vibrational modes, electronic transitions, and the precise arrangement of its atoms.

Applications in Advanced Chemical Synthesis

Role as a Key Precursor in Medicinal Chemistry Research

In the realm of medicinal chemistry, 2-amino-4-chloro-5-(trifluoromethyl)phenol serves as a versatile starting material for the construction of various molecular frameworks that are of interest in drug discovery programs. The strategic placement of its functional groups allows for a range of chemical transformations, leading to the generation of diverse compound libraries for biological screening.

The ortho-aminophenol moiety within this compound is a classical precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities. The general synthesis involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative, which, in the case of this specific precursor, would lead to the formation of a 5-chloro-6-(trifluoromethyl)benzoxazole scaffold. This structural motif is a key component in numerous biologically active molecules. The reaction of substituted 2-aminophenols with various reagents to form benzoxazoles is a well-established synthetic strategy. nih.govrsc.org

The presence of the chloro and trifluoromethyl substituents on the benzoxazole (B165842) ring, derived from this compound, can significantly influence the physicochemical properties and biological activity of the resulting compounds.

Table 1: Potential Benzoxazole Scaffolds from this compound

| Reactant | Resulting Scaffold | Potential Pharmacological Relevance |

|---|---|---|

| Carboxylic Acid (R-COOH) | 2-Alkyl/Aryl-5-chloro-6-(trifluoromethyl)benzoxazole | Anticancer, Antimicrobial, Anti-inflammatory |

| Aldehyde (R-CHO) | 2-Alkyl/Aryl-5-chloro-6-(trifluoromethyl)benzoxazole | Anticonvulsant, Antiviral |

The trifluoromethyl (-CF3) group is a crucial substituent in modern drug design, often referred to as a "bioisostere" for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, binding affinity to target proteins, and cell membrane permeability. Consequently, this compound is a valuable building block for introducing this moiety into potential drug candidates.

The synthesis of novel therapeutic agents often involves the incorporation of fluorinated building blocks. rsc.org The presence of the trifluoromethyl group in this precursor allows for its integration into a wide array of molecular architectures, aiming to improve the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

The structural features of molecules derived from this compound make them suitable candidates for investigation as enzyme inhibitors. The trifluoromethyl group, in particular, can play a role in binding to the active sites of enzymes. While specific studies detailing the use of this exact precursor for enzyme inhibitors are not prevalent in publicly accessible literature, the synthesis of various fluorinated compounds for this purpose is a common strategy in medicinal chemistry.

Function as an Intermediate in Agrochemical Development

The agrochemical industry extensively utilizes fluorinated compounds to develop new and effective crop protection agents. The introduction of fluorine, often as a trifluoromethyl group, can lead to increased efficacy, altered selectivity, and improved environmental persistence profiles of herbicides, fungicides, and insecticides.

This compound is a precursor that can be used in the synthesis of a variety of fluorine-containing agrochemicals. The combination of the trifluoromethyl group and the chlorinated phenyl ring is a common feature in many active agrochemical ingredients. While specific commercial products directly synthesized from this intermediate are not widely documented, its potential as a starting material is evident from the general synthetic strategies employed in the agrochemical sector.

The chemical structure of this compound provides a foundation for the synthesis of compounds with potential herbicidal and fungicidal properties. For instance, substituted phenols and anilines are key intermediates in the production of various classes of herbicides. The development of novel herbicides often involves the exploration of new substitution patterns on aromatic rings to optimize biological activity and crop selectivity.

Similarly, in the field of fungicides, the synthesis of novel compounds often relies on building blocks that can be elaborated into complex heterocyclic systems. The ortho-aminophenol structure of this compound is a gateway to such systems, which are known to exhibit fungicidal activity.

Table 2: Potential Agrochemical Applications based on the Precursor Structure

| Agrochemical Class | Synthetic Transformation | Potential Outcome |

|---|---|---|

| Herbicides | Derivatization of the amino and hydroxyl groups | Development of novel herbicidal compounds with specific modes of action. |

Contribution to Specialty Chemicals and Materials Science Precursors

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. The presence of the electron-withdrawing trifluoromethyl and chloro groups, combined with the electron-donating amino and hydroxyl groups, creates a unique electronic profile on the aromatic ring, influencing its reactivity in various organic reactions. This makes it an attractive starting material for creating molecules with specific, high-value properties.

The molecular architecture of this compound makes it a promising monomer for the synthesis of high-performance polymers. The amino and hydroxyl groups are ideal functionalities for polycondensation reactions, enabling the formation of polymers such as polyamides, polyimides, and polybenzoxazoles.

The incorporation of the trifluoromethyl (-CF3) group into polymer backbones is a well-established strategy for enhancing material properties. The -CF3 group is known to improve:

Chemical Resistance: Fluorinated polymers often exhibit enhanced stability against various chemicals.

Solubility: The bulky and non-polar nature of the -CF3 group can disrupt polymer chain packing, leading to improved solubility in organic solvents, which is crucial for processing.

Dielectric Properties: The introduction of fluorine can lower the dielectric constant of materials, a critical property for microelectronics applications.

Research on fluorinated polyamides and polybenzoxazoles has demonstrated that monomers containing trifluoromethyl groups can lead to polymers with excellent thermal stability and good film-forming properties. While specific studies on polymers derived directly from this compound are not extensively documented in publicly available literature, the principles established with similar fluorinated monomers strongly suggest its potential in creating advanced polymers for aerospace, electronics, and other demanding applications.

Table 1: Potential Polymer Classes Synthesized from this compound

| Polymer Class | Linkage Formed | Potential Properties |

| Polyamides | Amide (-CO-NH-) | High thermal stability, good mechanical strength, enhanced solubility. |

| Polyimides | Imide ring | Excellent thermal and oxidative stability, good mechanical properties, low dielectric constant. |

| Polybenzoxazoles (PBOs) | Oxazole ring | Superior thermal and thermo-oxidative stability, high mechanical strength, chemical resistance. |

The development of organic materials for opto-electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on molecules with tailored electronic properties. The strategic placement of electron-donating and electron-withdrawing groups on an aromatic core is a key design principle for tuning the HOMO/LUMO energy levels and influencing charge transport characteristics.

This compound possesses a combination of substituents that could be leveraged in the synthesis of opto-electronic materials:

The amino (-NH2) and hydroxyl (-OH) groups are electron-donating.

The chloro (-Cl) and trifluoromethyl (-CF3) groups are electron-withdrawing.

This electronic push-pull system can be exploited to create chromophores and other functional molecules with specific absorption and emission properties. While direct application of this specific phenol (B47542) in opto-electronic devices is not widely reported, related trifluoromethyl-substituted aromatic compounds have been investigated for such purposes. The trifluoromethyl group can enhance the electron-accepting ability and improve the volatility and stability of organic electronic materials.

Furthermore, substituted aminophenols are foundational precursors for various classes of dyes. The diazotization of the amino group followed by coupling reactions can lead to the formation of azo dyes. The final properties of these dyes, such as color, lightfastness, and thermal stability, would be significantly influenced by the chloro and trifluoromethyl substituents on the phenyl ring.

Table 2: Influence of Functional Groups on Material Properties

| Functional Group | Type | Influence on Properties |

| Amino (-NH2) | Electron-Donating | Reactive site for polymerization and derivatization. |

| Hydroxyl (-OH) | Electron-Donating | Reactive site for polymerization; can participate in hydrogen bonding. |

| Chloro (-Cl) | Electron-Withdrawing | Modifies electronic properties and reactivity; can enhance thermal stability. |

| Trifluoromethyl (-CF3) | Strongly Electron-Withdrawing | Enhances thermal stability, chemical resistance, and solubility of polymers; lowers dielectric constant; improves stability of opto-electronic materials. |

Synthesis and Research of Derivatives and Analogues

Systematic Synthesis of Substituted 2-Amino-4-chloro-5-(trifluoromethyl)phenol Derivatives

The synthesis of derivatives from the parent compound involves targeted modifications to the aromatic ring and the amino functional group. These modifications are guided by the principles of organic synthesis, considering the electronic effects of the existing substituents.

The introduction of new substituents onto the aromatic ring of this compound is governed by the directing effects of the functional groups already present. The hydroxyl (-OH) and amino (-NH2) groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution (SEAr). wikipedia.orglibretexts.org Conversely, the chloro (-Cl) and trifluoromethyl (-CF3) groups are deactivating, with the trifluoromethyl group being a strong meta-director. youtube.com

Given the positions of the existing groups, the only available carbon on the ring is at position 6 (ortho to the hydroxyl group and meta to the amino group). The combined directing effects make this position susceptible to electrophilic attack. Common electrophilic aromatic substitution reactions that could be employed include:

Nitration: Introducing a nitro (-NO2) group, often using a mixture of nitric acid and sulfuric acid. A patent describes a method for preparing 2-amino-4-chloro-5-nitrophenol (B145731) from 2-amino-4-chlorophenol (B47367), indicating that nitration is a feasible pathway for related structures. google.com

Halogenation: Introducing another halogen atom (e.g., -Br, -I) using an appropriate halogenating agent.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the deactivating nature of the -CF3 and -Cl groups can make these reactions challenging. wikipedia.org

The synthesis of analogues often starts from differently substituted precursors. For instance, synthetic routes for 2-amino-4-chlorophenol typically involve the nitration of 4-chlorophenol (B41353) followed by the reduction of the nitro group. guidechem.comchemicalbook.comgoogle.comprepchem.com A similar strategy, starting with a trifluoromethyl-substituted phenol (B47542), could be envisioned for synthesizing analogues of the target compound. prepchem.com

Functionalization of the amino group is a primary strategy for creating derivatives with significantly different chemical properties. The nucleophilic nature of the primary amine allows for a variety of transformations:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, a patented method uses acetic anhydride (B1165640) to acylate 2-amino-4-chlorophenol as an initial step in a multi-step synthesis. google.com

Alkylation: Introduction of alkyl groups onto the nitrogen atom. This can be achieved using alkyl halides. scholaris.ca

Formation of Heterocycles: The amino and hydroxyl groups can participate in condensation reactions to form heterocyclic structures, such as benzoxazoles. google.com A study on N-allyl-2-aminophenols demonstrates how the amino and hydroxyl groups can be used to construct complex heterocyclic systems through oxidative reactions. nih.gov

Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions.

These functionalization strategies allow for the systematic modification of the parent molecule, enabling the fine-tuning of its electronic and steric properties for applications in coordination chemistry and materials science. nih.govresearchgate.net

Coordination Chemistry of Derived Ligands

The derivatives of this compound, particularly those functionalized at the amino group, are excellent candidates for use as ligands in coordination chemistry. The presence of multiple donor atoms (nitrogen from the amino or imino group, and oxygen from the phenolic hydroxyl group) allows for the formation of stable chelate complexes with a variety of metal ions. researchgate.netiosrjournals.org

One of the most common and effective ways to prepare ligands from aminophenols is through the synthesis of Schiff bases (or imines). This involves a condensation reaction between the primary amino group of the aminophenol derivative and the carbonyl group of an aldehyde or ketone. nih.gov

The general reaction involves refluxing the aminophenol with an equimolar amount of an aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or methanol. rsc.orgnih.gov The resulting Schiff base ligand contains an imine (-C=N-) bond and can act as a multidentate ligand. A wide variety of aldehydes can be used, leading to a diverse library of ligands. researchgate.net

Table 1: Examples of Aldehydes Used in the Synthesis of Schiff Bases from Substituted Aminophenols

| Aldehyde | Resulting Schiff Base Type | Reference |

|---|---|---|

| Salicylaldehyde (2-hydroxybenzaldehyde) | N-(salicylidene)-aminophenol | nih.govresearchgate.net |

| Substituted Benzaldehydes | N-(benzylidene)-aminophenol | researchgate.net |

| o-Phthaldehyde | Tetradentate Schiff base | nih.gov |

| Quinoxaline-2-carboxaldehyde | Heterocyclic Schiff base | tandfonline.com |

The resulting Schiff bases, which often possess N and O donor atoms, are highly effective chelating agents for transition metals. ijcce.ac.ir

Schiff base ligands derived from substituted aminophenols readily form stable coordination complexes with a range of transition metals. The synthesis of these complexes is typically achieved by reacting the Schiff base ligand with a metal salt (e.g., chloride, acetate, or nitrate) in an alcoholic solvent. spuvvn.eduorientjchem.org The ligand often deprotonates at the phenolic hydroxyl group to bind to the metal ion as an anion, forming a neutral or charged complex depending on the metal's oxidation state and other coordinating species. tandfonline.com

Researchers have synthesized and characterized complexes with numerous transition metals, including but not limited to Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netnih.govtandfonline.com The stoichiometry and geometry of the resulting complexes vary depending on the metal ion and the specific structure of the Schiff base ligand.

Table 2: Examples of Transition Metal Complexes with Aminophenol-Derived Schiff Base Ligands

| Metal Ion | Ligand Type | Proposed Geometry | Reference(s) |

|---|---|---|---|

| Mn(II) | Tetradentate (N2O2) from o-phthaldehyde | Tetrahedral | nih.gov |

| Co(II) | Bidentate (NO) from substituted benzaldehyde | Octahedral | researchgate.netnih.gov |

| Ni(II) | Bidentate (NO) from substituted benzaldehyde | Octahedral | researchgate.netnih.gov |

| Cu(II) | Bidentate (NO) from substituted benzaldehyde | Square Planar | nih.govnih.gov |

| Fe(III) | Bidentate (NO) from quinoxaline-2-carboxaldehyde | Octahedral (dimeric) | tandfonline.com |

The coordination typically involves the nitrogen atom of the imine group and the oxygen atom of the deprotonated phenolic group, forming a stable five- or six-membered chelate ring. nih.gov

The structures and electronic properties of these metal complexes are extensively studied using a combination of experimental techniques and theoretical calculations.

Experimental Characterization:

Spectroscopic Methods: FT-IR spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the C=N (imine) and C-O (phenolic) stretching frequencies. UV-Vis spectroscopy provides information about the electronic transitions within the complex and helps in determining its geometry. researchgate.nettandfonline.com

Magnetic Susceptibility: These measurements help determine the number of unpaired electrons in the metal center, which is crucial for deducing the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II)). researchgate.net

Theoretical Studies:

Density Functional Theory (DFT): DFT calculations are widely used to model the geometric and electronic structures of the ligands and their metal complexes. chemrevlett.comrsc.org These studies can predict optimized geometries, vibrational frequencies, and electronic properties like the HOMO-LUMO energy gap, which are often in good agreement with experimental data. chemrevlett.comresearchgate.netrsc.org

Atoms in Molecules (AIM): This approach can be used to analyze the topological features of the electron density, providing insights into the nature and strength of the metal-ligand bonds. rsc.org

Molecular Docking: While often used for biological systems, docking studies can also predict the binding affinity and interaction modes between ligands and metal centers, complementing experimental findings. researchgate.net

Together, these experimental and theoretical approaches provide a comprehensive understanding of the metal-ligand interactions, confirming the coordination modes and electronic structures of the complexes derived from 2-aminophenol (B121084) analogues. marquette.edu

Utilization of the Core Structure in Heterocyclic Compound Synthesis

The strategic placement of reactive groups on the this compound core enables its use as a versatile building block in heterocyclic chemistry. The amino and hydroxyl groups are particularly suited for cyclization reactions, leading to the formation of five- and six-membered heterocyclic rings fused to the original benzene (B151609) ring.

The inherent reactivity of this compound allows for its conversion into a range of heterocyclic derivatives. These transformations typically involve the reaction of the amino and hydroxyl groups with various electrophilic reagents.

Oxygen-Containing Heterocycles: Benzoxazoles and Phenoxazines

The synthesis of benzoxazoles from 2-aminophenols is a well-established transformation in organic chemistry. organic-chemistry.orgrsc.org By analogy, this compound can be expected to undergo condensation with various reagents to yield 6-chloro-5-(trifluoromethyl)benzoxazole derivatives. Common methods include reaction with carboxylic acids, acyl chlorides, or aldehydes, often in the presence of a catalyst and under dehydrating conditions. organic-chemistry.orgrsc.org

For instance, the reaction with a carboxylic acid would proceed through an initial acylation of the amino group, followed by an intramolecular cyclization with the elimination of water to form the benzoxazole (B165842) ring.

| Reagent | Expected Product | Reaction Conditions |

| Carboxylic Acid (R-COOH) | 2-Alkyl/Aryl-6-chloro-5-(trifluoromethyl)benzoxazole | High temperature, dehydrating agent |

| Acyl Chloride (R-COCl) | 2-Alkyl/Aryl-6-chloro-5-(trifluoromethyl)benzoxazole | Base, aprotic solvent |

| Aldehyde (R-CHO) | 2-Alkyl/Aryl-6-chloro-5-(trifluoromethyl)benzoxazole | Oxidizing agent |

Similarly, the synthesis of phenoxazine (B87303) derivatives can be envisioned. Phenoxazines are tricyclic systems containing an oxazine (B8389632) ring fused between two benzene rings. irjmets.comnih.gov The reaction of this compound with a suitably substituted catechol or o-benzoquinone derivative would lead to the formation of a substituted phenoxazine.

Sulfur-Containing Heterocycles: Benzothiazoles and Phenothiazines

While direct synthesis from this compound is not documented, the synthesis of analogous sulfur-containing heterocycles from the corresponding aminothiophenol highlights the potential of this structural motif. For example, 7-Chloro-5-trifluoromethyl-4H-1,4-benzothiazines have been synthesized from 2-amino-5-chloro-3-trifluoromethyl benzenethiol (B1682325) through condensation with β-diketones or β-ketoesters in the presence of DMSO, which facilitates oxidative cyclization. nih.gov This suggests that a thiophenol analogue of the target compound could be a key intermediate for benzothiazine synthesis.

Furthermore, the synthesis of 2-(Trifluoromethyl)-10H-phenothiazine has been achieved through the reaction of 2-amino-4-(trifluoromethyl)benzenethiol (B102987) hydrochloride with cyclohexanone. This provides a clear pathway for the construction of the phenothiazine (B1677639) core.

Research on the synthesis of 6-chloro-10-trifluoromethyl-5H-benzo[a]phenothiazin-5-one from the zinc mercaptide of 4-trifluoromethyl-o-aminobenzenethiol and 2,3-dichloro-1,4-naphthoquinone further demonstrates the utility of related aminothiophenols in constructing complex sulfur-containing polycyclic systems. researchgate.net

| Starting Material Analogue | Reagent | Product Class |

| 2-amino-5-chloro-3-trifluoromethyl benzenethiol | β-Diketone/β-Ketoester | Benzothiazine nih.gov |

| 2-amino-4-(trifluoromethyl)benzenethiol | Cyclohexanone | Phenothiazine |

| Zinc mercaptide of 4-trifluoromethyl-o-aminobenzenethiol | 2,3-dichloro-1,4-naphthoquinone | Benzo[a]phenothiazine researchgate.net |

The synthesis of polycyclic systems based on the this compound core involves extending the heterocyclic framework through further annulation reactions. These strategies often rely on the functional groups introduced during the initial heterocycle formation or on the inherent reactivity of the newly formed ring system.

One common approach is the construction of a third ring onto a pre-formed benzoxazole or phenoxazine derivative. For example, a substituted benzoxazole could be further functionalized at the benzene ring to introduce reactive handles for a subsequent cyclization reaction, leading to a tricyclic or tetracyclic system.

Fusion reactions can also be achieved through intramolecular cyclizations of appropriately substituted derivatives. For instance, a derivative of this compound bearing a suitable side chain on the amino or hydroxyl group could be designed to undergo an intramolecular cyclization, forming a fused ring system.

The synthesis of 6-chloro-10-trifluoromethyl-5H-benzo[a]phenothiazin-5-one is a prime example of a fusion reaction leading to a polycyclic system. researchgate.net In this case, the reaction between the zinc mercaptide of 4-trifluoromethyl-o-aminobenzenethiol and 2,3-dichloro-1,4-naphthoquinone directly constructs the complex tetracyclic phenothiazine derivative in a single step. This highlights the efficiency of using appropriately functionalized starting materials to build intricate molecular architectures.

Future Research Directions and Emerging Paradigms

Advancements in Green Chemistry Approaches for Synthesis

The synthesis of complex aromatic compounds like 2-Amino-4-chloro-5-(trifluoromethyl)phenol traditionally relies on methods that can be resource-intensive and generate significant waste. The future of its synthesis is intrinsically linked to the principles of green chemistry, aiming for more environmentally benign and efficient processes. dovepress.com Significant progress has been made in green fluorine chemistry, which is directly applicable to the trifluoromethyl group of the target molecule. dovepress.comcas.cn

Future research will likely focus on several key areas:

Safer Reagents and Reaction Conditions: A major goal is to move away from hazardous reagents and harsh reaction conditions often used in traditional fluorination and chlorination reactions. dovepress.com This includes the development and adoption of novel, safer fluorinating and trifluoromethylating agents that are more stable and less toxic. nih.gov

Catalytic Methods: There is a strong emphasis on developing new catalytic systems that can facilitate the synthesis with higher efficiency and selectivity. This includes palladium-catalyzed C-H perfluoroalkylation and photoredox catalysis for trifluoromethylation of arenes, which can reduce the need for pre-functionalized starting materials. researchgate.net

Renewable Feedstocks and Solvents: While challenging for a compound of this complexity, long-term research may explore pathways from renewable feedstocks. In the shorter term, the focus will be on using greener, less toxic, and recyclable solvents.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Impact |

|---|---|---|

| Use of Safer Reagents | Development of non-hazardous fluorinating and chlorinating agents. | Reduced risk to researchers and minimized environmental contamination. |

| Catalysis | Employment of transition metal or photoredox catalysts for key bond formations. | Increased reaction efficiency, lower energy consumption, and higher selectivity. researchgate.net |

| Atom Economy | Designing synthetic routes that minimize byproduct formation. | Less waste generation and more cost-effective production. dovepress.com |

| Safer Solvents | Replacement of volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids. | Reduced air pollution and easier solvent recycling. |

Development of Highly Chemo- and Regioselective Functionalization Strategies

The this compound molecule possesses multiple reactive sites: the aromatic ring, the amino group, and the hydroxyl group. The ability to selectively modify one site without affecting the others is a significant challenge and a key area for future research. nih.gov Developing highly chemo- and regioselective functionalization strategies is crucial for utilizing this compound as a versatile building block. rsc.orgresearchgate.net

Current research in the broader field of phenol (B47542) and aniline (B41778) chemistry points towards several promising avenues:

Directed C-H Functionalization: This powerful technique uses a directing group to guide a catalyst to a specific C-H bond on the aromatic ring, allowing for precise modification. nih.govresearchgate.net Future work could involve designing removable directing groups that can target the C-H bonds at positions 3 or 6 of the phenol ring, enabling the introduction of new functional groups with high regioselectivity. nih.gov